2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1256781-65-3
VCID: VC8175313
InChI: InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl
Molecular Formula: C12H14BBrCl2O2
Molecular Weight: 351.9 g/mol

2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1256781-65-3

Cat. No.: VC8175313

Molecular Formula: C12H14BBrCl2O2

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1256781-65-3

Specification

CAS No. 1256781-65-3
Molecular Formula C12H14BBrCl2O2
Molecular Weight 351.9 g/mol
IUPAC Name 2-(2-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3
Standard InChI Key NNSJEFYRNNCYJW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the dioxaborolane class, characterized by a boron atom bonded within a six-membered 1,3,2-dioxaborolane ring. The boron center adopts a trigonal planar geometry, coordinated to two oxygen atoms from the pinacol-derived diol and the aryl group. Substituents on the aromatic ring—bromo at position 2 and chlorine atoms at positions 3 and 5—impart significant electronic effects. The methoxy groups on the pinacol moiety enhance solubility in nonpolar solvents, facilitating its use in homogeneous catalysis .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
IUPAC Name2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H14BBrCl2O2\text{C}_{12}\text{H}_{14}\text{BBrCl}_2\text{O}_2
Molecular Weight351.86 g/mol
CAS Number1256781-65-3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2)Cl)Cl)Br
InChI KeyUYVXZRWMUJOCSF-UHFFFAOYSA-N

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Borylation of 2-Bromo-3,5-dichlorophenol: Reacting 2-bromo-3,5-dichlorophenol with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) under inert atmosphere (argon or nitrogen) at 80–100°C .

  • Purification: Column chromatography using hexane/ethyl acetate (10:1 to 5:1) yields the product in >90% purity.

Critical parameters include:

  • Catalyst loading (1–3 mol%)

  • Stoichiometric excess of B2pin2\text{B}_2\text{pin}_2 (1.2–1.5 eq)

  • Reaction time (12–24 hours)

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature85–95°CMaximizes conversion
SolventTolueneEnhances catalyst stability
LigandXPhosReduces steric hindrance

Industrial Manufacturing

Scalable production employs continuous flow reactors to mitigate exothermic risks and improve reproducibility. Automated systems regulate reagent addition and temperature, achieving batch-to-batch consistency. Post-synthesis, fractional distillation removes residual pinacol, and crystallization from heptane ensures >99% purity for pharmaceutical applications .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound excels in forming carbon-carbon bonds with aryl halides. For example, coupling with 4-chlorobenzonitrile using Pd(OAc)2\text{Pd(OAc)}_2 (2 mol%) and SPhos\text{SPhos} ligand in THF/water (3:1) at 80°C produces biaryl derivatives in 75–85% yield . The bromo and chloro substituents direct regioselectivity, favoring para-substitution in electrophilic aromatic substitution.

Functional Group Transformations

  • Borylation: Transmetalation with Grignard reagents generates arylboronic acids.

  • Halogen Exchange: Reaction with CuI\text{CuI} in DMF replaces bromine with iodine, enabling subsequent Sonogashira couplings .

Table 3: Representative Reactions

Reaction TypeConditionsYieldApplication
Suzuki-MiyauraPd(OAc)2\text{Pd(OAc)}_2, K2_2CO3_3, THF/H2_2O82%Pharmaceutical intermediates
Ullmann CouplingCuI, 1,10-phenanthroline, DMF68%Polymer synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.52 (d, J = 2.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.4 Hz, 1H, Ar-H), 1.32 (s, 12H, pinacol-CH3_3) .

  • 11B^{11}\text{B} NMR: A singlet at δ 30.2 ppm confirms tetrahedral boron coordination .

  • 13C^{13}\text{C} NMR: Peaks at δ 148.9 (C-B), 134.5 (C-Cl), and 83.7 (O-C-O) validate the dioxaborolane ring .

Infrared Spectroscopy

Key absorptions include:

  • B-O stretch: 1350 cm1^{-1}

  • C-Br stretch: 550 cm1^{-1}

  • C-Cl stretch: 730 cm1^{-1} .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/zm/z 352.9 ([M+H]+^+), consistent with the molecular formula .

SupplierPurityPackagingPrice Range (USD/g)
VulcanChem≥95%1 g, 5 g, 10 g$120–$150
TCI Chemicals≥98%250 mg, 1 g, 5 g$140–$170

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